6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Hydrogen bonding Lipophilicity Physicochemical profiling

Batch variability in uracil monomers disrupts polymer recognition studies. This N3-methylated analog guarantees precise H-bond topology (2 donors, TPSA 69.6 Ų, XLogP3 -1.2). • Free N1-H enables direct esterification to methacrylate monomers (Me-MAOU) with established synthesis (69% yield). • Optimum methylated-uracil content for tunable inter-polymer complexation, eliminating recognition variability. • Reproducible entry conditions: mp 139-140 °C, molecular weight 170.17 g/mol.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1142201-85-1
Cat. No. B1327029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one
CAS1142201-85-1
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CNC1=O)CCO
InChIInChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12)
InChIKeyUBYXQSOTFGOEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one: Identity & Procurement


6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS 1142201-85-1) is a 1,3-disubstituted pyrimidine-2,4-dione belonging to the uracil analog class. Its systematic IUPAC name is 5-(2-hydroxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, and it is also referred to as 1-(2-hydroxyethyl)-3-methyluracil in the polymer chemistry literature [1]. The compound possesses a hydroxyethyl substituent at the 5-position, a methyl group at N3, and a free N1–H, resulting in a molecular formula of C7H10N2O3, a molecular weight of 170.17 g/mol, and a computed XLogP3-AA of −1.2 [2]. It is predominantly sourced as an intermediate for functional monomers and nucleic acid base polymers, where the N3-methylation state directly governs supramolecular recognition behavior.

Nucleic acid base polymer monomer precursor
N3-methylated uracil intermediate with free N1–H for derivatization
Supports tunable hydrogen-bond-driven self-assembly studies Regioisomer identity critical; N1-methyl analog not interchangeable

Why Unmethylated Analogs Cannot Substitute


Substituting this compound with a generic uracil analog lacking the N3-methyl group or the 5-hydroxyethyl chain introduces uncontrolled changes in hydrogen-bond donor/acceptor topology, lipophilicity, and polymer-complex formation behavior. The N3-methyl group eliminates one H-bond donor site while the hydroxyethyl chain adds a flexible polar handle, and the combination of both substituents yields a copolymerization-influencing methylated uracil unit that exhibits an optimum content for inter-polymer complexation—an effect not achievable with unmethylated or C5-unsubstituted analogs [1]. Direct procurement of the correctly substituted monomer avoids batch-to-batch variability in downstream polymer recognition properties.

Target Compound vs. Unmethylated 5-(2-Hydroxyethyl)uracil

N3-methyl; HBD = 2
N3–H; HBD = 3

Altered hydrogen-bond topology and lipophilicity may shift recognition behavior and polymer complex formation; unmethylated analog cannot reproduce methylation-dependent interaction optimum.

N3-Methyl / N1–H Regioisomer vs. N1-Methyl / N3-Hydroxyethyl Regioisomer

Free N1–H available for esterification
N1 blocked; divergent polymer precursor reactivity

Substituting the regioisomer may prevent intended methacrylate ester formation, leading to different monomer architecture and batch-to-batch variability.

Evidence vs. Closest Analogs


N3-Methylation Effects on Hydrogen Bonding and Lipophilicity

Compared with 5-(2-hydroxyethyl)uracil (CAS 23956-12-9), the target compound bears an N3-methyl group that eliminates one hydrogen-bond donor site and increases lipophilicity. The computed XLogP3-AA for the target compound is −1.2 [1], whereas uracil itself has a computed XLogP3 of −0.18 [2]. The hydrogen-bond donor count decreases from 3 (in 5-(2-hydroxyethyl)uracil) to 2, and the topological polar surface area rises to 69.6 Ų [1].

H-Bonding & Lipophilicity
Class-level inference
ΔHBD = −1; ΔXLogP3-AA ≈ −1.0 log unit; TPSA = 69.6 Ų
Reported H-bond donor count and lipophilicity shift relative to unmethylated analog
Computed properties from PubChem; experimental validation recommended
Hydrogen bonding Lipophilicity Physicochemical profiling

Methylation-Dependent Polymer Complex Formation

In a polymethacrylate system, the interaction ability of copolymers containing 3-methyluracil units (derived from the target compound's methacrylate monomer) with complementary adenine-containing polymers was found to be dependent on the molar fraction of methylated uracil units. The interaction increased with methylation up to an optimum content, beyond which it declined, whereas the unmethylated poly(MAOU) showed no such methylation-dependent enhancement [1].

Methylation-Dependent Complex
Head-to-head
Optimum methylated-uracil content identified; methylation tunes inter-polymer interaction
Supports polymer self-assembly tunability; unmethylated analog lacks this design handle
Qualitative optimum; exact mol% not digitized in source
Polymer complex Hydrogen bonding Methylation effect

Regioselective Hydroxyethylation: N1 vs. N3 Substitution

The target compound is synthesized via methylation of 1-(2-hydroxyethyl)uracil (CAS 936-70-9) with methyl iodide in DMSO/K₂CO₃, yielding 69% of colorless crystals with mp 139–140 °C [1]. This contrasts with the alternative regioisomer 1-(2-hydroxyethyl)-N3-methyluracil produced by reaction of ethylene oxide with 1-methyluracil at pH 10, which proceeds quantitatively but yields a different substitution pattern (methyl at N1, hydroxyethyl at N3) [2]. The two routes produce regioisomers with distinct hydrogen-bonding faces and polymer precursor reactivity.

Regioselective Synthesis
Head-to-head
69% yield, mp 139–140 °C vs. quantitative yield for N1-methyl regioisomer
Synthetic route context; regioisomeric identity determines downstream reactivity
Conditions: CH₃I/DMSO/K₂CO₃ vs. ethylene oxide/pH 10
Regioselectivity Synthetic chemistry Nucleobase modification

Application Scenarios


Methylated Uracil Methacrylate Monomers for Tunable Self-Assembly

This compound serves as the direct precursor to 1-(2-methacryloyloxyethyl)-3-methyluracil (Me-MAOU) via esterification with methacrylic anhydride. The resulting monomer, when copolymerized with adenine-containing monomers, yields polymers whose inter-strand hydrogen-bonding strength is tunable through the molar fraction of methylated uracil units, as demonstrated by Fang et al. [1]. Procurement of the correctly N3-methylated hydroxyethyl precursor ensures the free N1–H is available for esterification.

Physicochemical Reference for N3-Methylation Effects

With a hydrogen-bond donor count of 2, TPSA of 69.6 Ų, and XLogP3-AA of −1.2, this compound provides a well-defined physicochemical profile for comparative studies against unmethylated 5-(2-hydroxyethyl)uracil (HBD=3) and N1-methyl regioisomers [1]. Researchers investigating the effect of single-site methylation on nucleobase recognition, solubility, or membrane permeability can use this compound as a calibrated comparator.

Synthetic Intermediate for Bioactive Pyrimidine Libraries

The 5-hydroxyethyl group provides a versatile handle for further functionalization (e.g., halogenation, phosphorylation, or coupling to solid supports). The N3-methyl group simultaneously protects one lactam nitrogen, directing subsequent reactions to N1 or the 5-side chain. The synthesis and characterization data (69% yield, mp 139–140 °C) established by Fang et al. provides reproducible entry conditions for building block preparation [1].

Application
Selection Property
Validation Focus
Methylated uracil methacrylate monomer synthesis
Regioisomeric identity (N3-methyl, free N1–H)
Confirm free N1–H availability for esterification; review target vs. N1-methyl regioisomer
Physicochemical reference for N3-methylation effects
Hydrogen-bond donor count and lipophilicity profile
Verify HBD, TPSA, and XLogP3-AA against unmethylated comparator
Synthetic intermediate for pyrimidine libraries
5-Hydroxyethyl handle and N3-methyl protection
Reproduce reported synthesis (69% yield, mp 139–140 °C); confirm regioisomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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